N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide
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Overview
Description
N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-methoxy-2-methylaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylphenyl)morpholine-4-carboxamide.
Reduction: Formation of N-(4-methoxy-2-methylphenyl)morpholine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)morpholine-4-carboxamide
- N-(4-ethoxy-2-methylphenyl)morpholine-4-carboxamide
- N-(4-methoxy-2-ethylphenyl)morpholine-4-carboxamide
Uniqueness
N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-9-11(17-2)3-4-12(10)14-13(16)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBEZQVYMACQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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